Cas no 905811-01-0 (2-Bromo-N-cyclopentylbutanamide)
2-Bromo-N-cyclopentylbutanamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-N-cyclopentylbutanamide
- 2-Bromo-N-cyclopentylbutanamide, AldrichCPR
- DTXSID40586131
- 905811-01-0
- AKOS016340778
- MFCD03030361
- BB 0217238
- FT-0679304
- CS-0319141
- AKOS000100146
- PROTOVERATRINEA
- LS-02583
-
- MDL: MFCD03030361
- Inchi: 1S/C9H16BrNO/c1-2-8(10)9(12)11-7-5-3-4-6-7/h7-8H,2-6H2,1H3,(H,11,12)
- InChI Key: WBRJZNYXASAEPH-UHFFFAOYSA-N
- SMILES: BrC(CC)C(NC1CCCC1)=O
Computed Properties
- Exact Mass: 233.04200
- Monoisotopic Mass: 233.04153g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.10000
- LogP: 2.60960
2-Bromo-N-cyclopentylbutanamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Bromo-N-cyclopentylbutanamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Bromo-N-cyclopentylbutanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B481760-10mg |
2-Bromo-N-cyclopentylbutanamide |
905811-01-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B481760-50mg |
2-Bromo-N-cyclopentylbutanamide |
905811-01-0 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B481760-100mg |
2-Bromo-N-cyclopentylbutanamide |
905811-01-0 | 100mg |
$ 80.00 | 2022-06-07 | ||
| Fluorochem | 039050-1g |
2-Bromo-N-cyclopentylbutanamide |
905811-01-0 | 95% | 1g |
£58.00 | 2022-03-01 | |
| Fluorochem | 039050-10g |
2-Bromo-N-cyclopentylbutanamide |
905811-01-0 | 95% | 10g |
£572.00 | 2022-03-01 | |
| abcr | AB217743-1 g |
2-Bromo-N-cyclopentylbutanamide; 95% |
905811-01-0 | 1g |
€122.60 | 2022-09-01 | ||
| abcr | AB217743-1g |
2-Bromo-N-cyclopentylbutanamide, 95%; . |
905811-01-0 | 95% | 1g |
€137.20 | 2025-04-15 | |
| 1PlusChem | 1P00GU74-1g |
2-Bromo-N-cyclopentylbutanamide |
905811-01-0 | 95% | 1g |
$61.00 | 2025-02-27 | |
| A2B Chem LLC | AH84832-1g |
2-Bromo-n-cyclopentylbutanamide |
905811-01-0 | 95% | 1g |
$61.00 | 2024-05-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389811-250mg |
2-Bromo-N-cyclopentylbutanamide |
905811-01-0 | 95+% | 250mg |
¥468.00 | 2024-04-26 |
2-Bromo-N-cyclopentylbutanamide Suppliers
2-Bromo-N-cyclopentylbutanamide Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 2-Bromo-N-cyclopentylbutanamide
2-Bromo-N-cyclopentylbutanamide (CAS No. 905811-01-0): A Comprehensive Overview
The compound 2-Bromo-N-cyclopentylbutanamide (CAS No. 905811-01-0) is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a bromine atom, a cyclopentyl group, and a butanamide moiety. The bromine atom at the second position of the butanamide chain introduces interesting electronic and steric properties, making it a valuable substrate for further chemical modifications.
Recent studies have highlighted the importance of brominated amides like 2-Bromo-N-cyclopentylbutanamide in drug discovery and development. The presence of the cyclopentyl group adds rigidity to the molecule, enhancing its stability and bioavailability. This feature makes it an attractive candidate for designing bioactive compounds with improved pharmacokinetic profiles. Researchers have explored its potential as a precursor for synthesizing more complex molecules, such as peptide analogs and enzyme inhibitors.
The synthesis of 2-Bromo-N-cyclopentylbutanamide involves a multi-step process that typically begins with the preparation of the corresponding acid or ester intermediate. The introduction of the bromine atom is often achieved through nucleophilic substitution reactions, while the attachment of the cyclopentyl group requires careful optimization to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to streamline the production process, making it more efficient and scalable.
In terms of applications, 2-Bromo-N-cyclopentylbutanamide has shown promise in several areas. In the pharmaceutical industry, it serves as a key intermediate in the synthesis of bioactive compounds targeting various therapeutic areas, including oncology, inflammation, and infectious diseases. Its ability to act as a versatile building block allows chemists to explore diverse structural modifications, leading to novel drug candidates with enhanced efficacy and reduced toxicity.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 2-Bromo-N-cyclopentylbutanamide with greater accuracy. Molecular docking studies have revealed its potential to bind to specific protein targets, such as kinases and proteases, which are critical in disease pathways. These findings underscore its potential role in drug design and development.
From an environmental perspective, understanding the fate and behavior of 2-Bromo-N-cyclopentylbutanamide in different ecosystems is crucial for assessing its ecological impact. Studies have shown that this compound undergoes degradation under certain environmental conditions, particularly in the presence of light or microbial activity. However, further research is needed to fully characterize its persistence and bioaccumulation potential.
In conclusion, 2-Bromo-N-cyclopentylbutanamide (CAS No. 905811-01-0) is a versatile compound with significant potential in chemical synthesis and drug discovery. Its unique structure, combined with recent advancements in synthetic methodologies and computational tools, positions it as a valuable asset for researchers across various disciplines. As ongoing studies continue to uncover its full potential, this compound is likely to play an increasingly important role in advancing scientific knowledge and therapeutic innovation.
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